molecular formula C10H9NO3S B14275982 Benzo[b]thiophene-6-ethanol, 5-nitro- CAS No. 159730-75-3

Benzo[b]thiophene-6-ethanol, 5-nitro-

Cat. No.: B14275982
CAS No.: 159730-75-3
M. Wt: 223.25 g/mol
InChI Key: CKPYKTBJJJYBKM-UHFFFAOYSA-N
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Description

Benzo[b]thiophene-6-ethanol, 5-nitro-: is a heterocyclic compound with a fused benzothiophene ring system. It contains a five-membered thiophene ring fused to a six-membered benzene ring. The specific position of the nitro group (NO₂) on the benzene ring and the hydroxyl group (OH) on the thiophene ring gives it its unique structure.

Preparation Methods

Synthetic Routes:

Industrial Production:

Industrial-scale production methods for this compound are not widely documented, but laboratory-scale synthesis can be scaled up with appropriate modifications.

Chemical Reactions Analysis

Benzo[b]thiophene-6-ethanol, 5-nitro-: can undergo various reactions:

    Oxidation: It may be oxidized to form corresponding sulfones or sulfoxides.

    Reduction: Reduction can yield dihydrothiophenes or other reduced derivatives.

    Substitution: Substituents can be introduced at different positions on the benzene and thiophene rings.

Common reagents and conditions depend on the specific reaction type and desired product.

Scientific Research Applications

This compound has diverse applications:

    Medicine: Its pharmacological properties include anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects.

    Organic Electronics: It contributes to the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).

Mechanism of Action

The exact mechanism by which Benzo[b]thiophene-6-ethanol, 5-nitro- exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways relevant to its pharmacological properties.

Comparison with Similar Compounds

While there are no direct analogs with the same substituents, other thiophene-based compounds share similar ring systems and biological activities. Some related compounds include:

    Suprofen: Contains a 2-substituted thiophene framework and is a nonsteroidal anti-inflammatory drug.

    Articaine: A 2,3,4-trisubstituted thiophene used as a voltage-gated sodium channel blocker and dental anesthetic in Europe.

Properties

CAS No.

159730-75-3

Molecular Formula

C10H9NO3S

Molecular Weight

223.25 g/mol

IUPAC Name

2-(5-nitro-1-benzothiophen-6-yl)ethanol

InChI

InChI=1S/C10H9NO3S/c12-3-1-7-6-10-8(2-4-15-10)5-9(7)11(13)14/h2,4-6,12H,1,3H2

InChI Key

CKPYKTBJJJYBKM-UHFFFAOYSA-N

Canonical SMILES

C1=CSC2=CC(=C(C=C21)[N+](=O)[O-])CCO

Origin of Product

United States

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